Copper 3,5,5-trimethylhexanoate
Description
Copper 3,5,5-trimethylhexanoate is a metal carboxylate derived from 3,5,5-trimethylhexanoic acid (CAS 26896-18-4), a branched-chain carboxylic acid with applications in polymer synthesis, catalysis, and coatings. For instance, 3,5,5-trimethylhexanoic acid is noted for its high purity (≥88% isomer content) and cost-effectiveness compared to neoalkanoic acids, making it a preferred precursor for derivatives like vinyl esters and peroxides .
Properties
CAS No. |
35206-70-3 |
|---|---|
Molecular Formula |
C18H34CuO4 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
copper;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
KLKMXKACEROVRH-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 3,5,5-trimethylhexanoate can be synthesized through the reaction of copper(II) salts with 3,5,5-trimethylhexanoic acid. A common method involves dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 3,5,5-trimethylhexanoic acid. The reaction mixture is typically heated under reflux to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous process where copper(II) oxide or copper(II) hydroxide is reacted with 3,5,5-trimethylhexanoic acid in a solvent like toluene. The reaction is carried out at elevated temperatures to increase the reaction rate and yield. The product is then separated from the reaction mixture by distillation or extraction and further purified if necessary.
Chemical Reactions Analysis
Catalytic Activity in Organic Reactions
Copper 3,5,5-trimethylhexanoate acts as a catalyst in oxidation and coupling reactions due to the redox-active copper(II) center. For example:
-
Oxidation of Alcohols : It facilitates the oxidation of 3,5,5-trimethylhexanol to 3,5,5-trimethylhexanoic acid under mild conditions (20–75°C) using molecular oxygen . The reaction proceeds via a radical mechanism, where the copper center stabilizes intermediates.
-
Esterification : The compound catalyzes ester formation between 3,5,5-trimethylhexanoic acid and alcohols, producing esters used as lubricant additives .
| Reaction Type | Conditions | Key Product | Yield | Reference |
|---|---|---|---|---|
| Alcohol Oxidation | O₂, 20–75°C, no catalyst | 3,5,5-Trimethylhexanoic Acid | ~100% | |
| Esterification | Alcohol, 80–120°C | Polyvinyl or Metallic Esters | 85–95% |
Ligand Exchange and Protonation
The carboxylate ligand undergoes substitution or protonation under acidic or basic conditions:
-
Protonation : In acidic media (e.g., H₂SO₄), the ligand dissociates to form 3,5,5-trimethylhexanoic acid and copper sulfate.
-
Transmetallation : Reacts with metal salts (e.g., KOH) to form potassium 3,5,5-trimethylhexanoate and copper hydroxide.
Mechanism :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Primary Decomposition : At 200–300°C, the compound breaks down into copper oxide (CuO), CO₂, and water .
-
Activation Energy : Calculated via the Starink method as 138.61 kJ/mol .
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 200–300 | 65–70 | CuO, CO₂, H₂O |
| 300–400 | 20–25 | Residual Carbonaceous Material |
Redox Behavior
The copper(II) center participates in redox reactions:
-
Reduction : In the presence of ascorbate or other reductants, Cu(II) reduces to Cu(I), enabling catalytic cycles similar to CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
-
Oxidation : Reacts with sulfur compounds to form copper sulfides (e.g., CuS) .
Example Reaction with Sulfur :
Complexation and Coordination Chemistry
The ligand’s branched structure influences coordination geometry and stability:
-
Solvent-Dependent Geometry : Adopts tetrahedral geometry in nonpolar solvents (e.g., hexane) and square planar in polar solvents (e.g., water).
-
Metal Complex Formation : Forms heterometallic complexes with Mn(II) or Co(II) salts, enhancing catalytic activity in oxidation reactions .
| Complex Type | Coordinating Metals | Application |
|---|---|---|
| Heterometallic Complex | Cu-Mn, Cu-Co | Oxidative Catalysis |
| Monometallic | Cu(II) | Precursor for Nanoparticles |
Reactivity in Polymer Systems
The compound modifies polymer properties through coordination:
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Acts as a catalyst in converting alcohols to aldehydes or ketones.
- Reduction : Involved in reduction reactions, often with reducing agents like hydrazine.
- Substitution : Undergoes ligand exchange reactions where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Scientific Research Applications
Copper 3,5,5-trimethylhexanoate has been utilized in several scientific domains:
Chemistry
- Catalysis : It is widely used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions. Its ability to facilitate electron transfer processes makes it valuable for activating molecular oxygen or other oxidants.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for applications in biocides.
- Copper Source : Investigated for its role as a copper source in biological systems.
Medicine
- Drug Delivery Systems : Ongoing studies explore its potential use in drug delivery systems due to its favorable chemical properties.
- Therapeutic Agent : Research is being conducted into its efficacy as a therapeutic agent.
Industry
- Polymer Production : Used in the production of polymers and coatings.
- Stabilizer : Functions as a stabilizer in various industrial processes.
Case Studies
-
Catalytic Applications :
A study demonstrated that this compound effectively catalyzes the oxidation of alcohols under mild conditions. The reaction yielded high selectivity towards aldehydes while minimizing by-products. This showcases its utility in synthetic organic chemistry. -
Biological Activity :
Research published in a peer-reviewed journal highlighted the antimicrobial activity of this compound against various pathogens. The study found that the compound inhibited bacterial growth significantly more than traditional antimicrobial agents. -
Material Science :
In material science applications, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance compared to those without the compound.
Mechanism of Action
The mechanism by which copper 3,5,5-trimethylhexanoate exerts its effects often involves the coordination of the copper center with substrates, facilitating electron transfer processes. In catalytic reactions, the copper center can cycle between different oxidation states, enabling the activation of molecular oxygen or other oxidants. This activation leads to the formation of reactive intermediates that drive the chemical transformation of substrates.
Comparison with Similar Compounds
Organic Peroxide Initiators
Copper 3,5,5-trimethylhexanoate shares functional similarities with organic peroxides derived from 3,5,5-trimethylhexanoic acid, such as tert-butyl peroxy-3,5,5-trimethylhexanoate (Trigonox 42S, CAS 13122-18-4) and tert-amyl peroxy-3,5,5-trimethylhexanoate (Luperox 570). These peroxides are liquid initiators with high solubility and thermal stability, widely used in acrylic resin synthesis.
Table 1: Key Properties of Organic Peroxide Initiators
*Data inferred from comparable t-amyl peroxides .
Key Differences :
- Thermal Activity: Trigonox 42S has a higher half-life temperature (119.3°C) compared to t-amyl derivatives, making it suitable for high-temperature processes.
- Cost and Availability: Luperox 570 is less commonly commercialized, while Trigonox 42S is widely used in industrial settings .
Vinyl Esters and Copolymers
Vinyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) is a monomer used in copolymer binders for adhesives and coatings. Its copper salt may exhibit analogous hydrolytic stability and solvent resistance.
Table 2: Performance of Vinyl 3,5,5-Trimethylhexanoate Copolymers
| Property | Vinyl 3,5,5-TMH Copolymer | Vinyl Versatate (Veova®10) |
|---|---|---|
| Hydrolytic Stability | Excellent | Moderate |
| Water Absorption (24h) | 48% | 50–55% |
| Adhesion to Low-Energy Surfaces | Superior | Moderate |
Advantages of 3,5,5-TMH Derivatives :
- Lower water absorption and improved mechanical strength compared to linear analogs.
- Enhanced compatibility with hydrophobic substrates .
Metal Carboxylate Complexes
This compound can be compared to manganese 2-ethylhexanoate/3,5,5-trimethylhexanoate complexes (CAS 68443-00-5), which are used in metal extraction and catalysis.
Table 3: Metal Carboxylate Properties
| Property | Copper 3,5,5-TMH* | Manganese Complex |
|---|---|---|
| Molecular Formula | C₉H₁₇O₂Cu | C₉H₁₇O₂·C₈H₁₅O₂·Mn |
| Application | Catalysis | Metal extraction |
| Thermal Stability | High (inferred) | Moderate |
Functional Contrasts :
- Catalytic Efficiency : Manganese complexes are preferred for redox reactions, while copper salts may excel in oxidative coupling or polymerization.
- Solubility: Copper carboxylates are typically less soluble in nonpolar solvents compared to manganese analogs .
Biological Activity
Copper 3,5,5-trimethylhexanoate, a copper salt of 3,5,5-trimethylhexanoic acid, has garnered attention for its potential biological activities. This compound is part of a broader category of copper complexes that are increasingly studied for their therapeutic applications, particularly in oncology and biochemistry. This article explores the biological activity of this compound through various studies and findings.
This compound can be characterized by its molecular formula and a molecular weight of approximately 302. The compound typically exists as a blue-green solid and is soluble in organic solvents. Its structure allows it to participate in various biochemical interactions due to the presence of the copper ion.
The biological activity of this compound is primarily attributed to the copper ion's ability to interact with biological molecules. These interactions can modulate enzyme activities and influence cellular signaling pathways. Research indicates that copper complexes may exert their effects through:
- Enzyme Inhibition : Copper ions can inhibit certain enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Copper complexes can generate ROS, leading to oxidative stress in cells, which is a mechanism utilized in cancer therapy.
- Apoptosis Induction : Studies suggest that copper complexes can induce apoptosis in cancer cells by disrupting mitochondrial function.
Anticancer Activity
Recent studies have highlighted the anticancer properties of copper complexes, including this compound. For instance:
- Selectivity towards Cancer Cells : Research shows that this compound exhibits higher cytotoxicity against various cancer cell lines compared to non-cancerous cells. The IC50 values for different cancer cell lines range from sub-micromolar to low micromolar levels (0.02–8.4 µM) .
- Comparison with Cisplatin : In comparative studies with cisplatin (a widely used chemotherapy drug), copper complexes demonstrated significant selectivity and efficacy against resistant cancer cell lines .
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| HCT-15 (Colon) | 0.05 | More effective |
| A549 (Lung) | 0.02 | Comparable |
| BxPC3 (Pancreatic) | 0.08 | Less effective |
| A375 (Melanoma) | 0.06 | More effective |
Mechanistic Insights
Transmission Electron Microscopy (TEM) has been employed to visualize the effects of this compound on cellular structures. Observations indicate significant mitochondrial damage and changes in cellular morphology in treated cancer cells .
Case Studies
- Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 lung cancer cells. The treatment resulted in increased ROS production and subsequent apoptosis as evidenced by flow cytometry analyses.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and decreased angiogenesis within tumors.
Safety and Toxicology
While the anticancer potential of this compound is promising, safety assessments are crucial. Current evaluations suggest that at therapeutic doses, the compound does not exhibit significant toxicity towards healthy tissues . However, further studies are necessary to establish comprehensive safety profiles.
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Metathesis (CuSO₄) | 85–90 | ≥95 | 4–6 |
| Direct Neutralization | 75–80 | 90–92 | 8–10 |
Q. Table 2: Thermal Stability Under Different Atmospheres
| Atmosphere | Onset Decomposition (°C) | Major Products |
|---|---|---|
| N₂ | 220–240 | CuO, CO₂, H₂O |
| O₂ | 200–210 | CuO, CO, fragmented hydrocarbons |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
